![molecular formula C17H20ClFN2O2 B4239219 N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4239219.png)
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase enzyme, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, anxiety, and depression.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of GABA aminotransferase enzyme, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide can increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This, in turn, can help to reduce the frequency and severity of seizures, as well as alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This, in turn, can help to reduce the frequency and severity of seizures, as well as alleviate symptoms of anxiety and depression. In addition, N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its potent and selective inhibition of GABA aminotransferase enzyme, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration regimen for N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in different neurological disorders.
Direcciones Futuras
1. Further studies are needed to determine the optimal dosage and administration regimen for N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in different neurological disorders.
2. More research is needed to determine the long-term safety and efficacy of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in humans.
3. Future studies should investigate the potential of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
4. More research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide.
5. Future studies should investigate the potential of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of neurological disorders.
6. More research is needed to determine the potential of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in the treatment of addiction and substance abuse disorders.
In conclusion, N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent and selective inhibition of GABA aminotransferase enzyme makes it a promising candidate for the treatment of epilepsy, anxiety, depression, and addiction. However, more research is needed to determine the optimal dosage and administration regimen, as well as the long-term safety and efficacy of N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in humans.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This, in turn, can help to reduce the frequency and severity of seizures, as well as alleviate symptoms of anxiety and depression.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2/c18-14-9-12(6-7-15(14)19)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCVFVVICITEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.